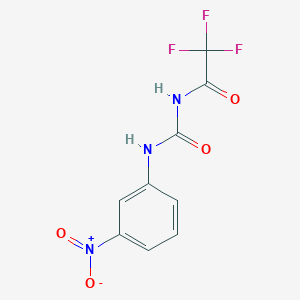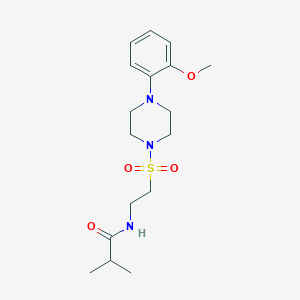
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide, also known as BRD-7389, is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide involves the binding of the compound to the active site of target proteins, thereby inhibiting their activity. This leads to downstream effects on cellular processes, including gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide has been found to exhibit interesting biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of immune response, and the improvement of cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The use of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide in lab experiments has several advantages, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, the limitations of this compound include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for the study of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide, including the optimization of its pharmacokinetic properties, the identification of its target proteins and downstream effects, and the evaluation of its potential therapeutic applications in various diseases, including cancer and neurological disorders.
In conclusion, N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide is a promising compound that has been synthesized and studied for its potential applications in scientific research. This compound exhibits interesting biochemical and physiological effects and has the potential to be developed into a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action and potential applications of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide.
Synthesis Methods
The synthesis of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide involves several steps, including the reaction of 4-bromo-3-(2-chlorobenzoyl)aniline with 4-isopropoxybenzoyl chloride in the presence of a base, followed by purification and characterization of the product. The synthesis method has been optimized to yield high purity and yield of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide.
Scientific Research Applications
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of drug discovery and development. This compound has been found to exhibit inhibitory activity against several enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs), which are involved in various cellular processes.
properties
IUPAC Name |
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrClNO3/c1-14(2)29-17-10-7-15(8-11-17)23(28)26-16-9-12-20(24)19(13-16)22(27)18-5-3-4-6-21(18)25/h3-14H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYUTGSOCPBGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate](/img/structure/B2623640.png)
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide](/img/structure/B2623642.png)


![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2623648.png)


![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2623651.png)
![6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2623652.png)

![2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2623656.png)
